4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid
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Overview
Description
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a quinoline core with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid, followed by reduction and lactamization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts have been explored to achieve greener and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further participate in other reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as zinc/acetic acid or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Nalidixic Acid: An older quinolone antibiotic with a similar mechanism of action.
Uniqueness
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid stands out due to its unique fused ring structure and the presence of additional functional groups, which can be modified to enhance its properties.
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7,9H,(H,17,18) |
InChI Key |
QBBBYTRMKYLEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC=C3C2=NC=C(C3=O)C(=O)O)C=C1 |
Origin of Product |
United States |
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